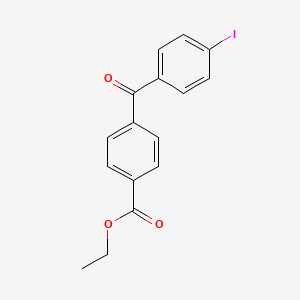

4-tert-Butyl-4'-(ethylthio)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

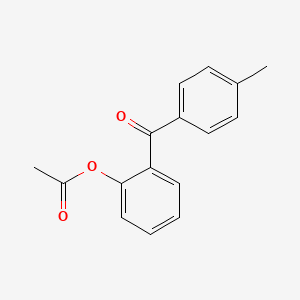

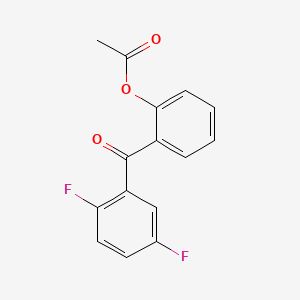

4-tert-Butyl-4’-(ethylthio)benzophenone (ETB) is an organic compound with the molecular formula C19H22OS. It is a derivative of 4-tert-Butylphenol, which is a phenol derivative widely used in the polymer industry .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-(ethylthio)benzophenone consists of a benzophenone core with a tert-butyl group and an ethylthio group attached to the phenyl rings .Applications De Recherche Scientifique

Electrochemical Properties in Polymer Research

A study by Ozelcaglayan et al. (2012) explored the synthesis of a new benzimidazole unit, including derivatives of 4-tert-butyl benzophenone, for use in donor–acceptor–donor type polymers. These polymers were then investigated for their electrochemical and optical properties, providing insights into the effects of donor groups on these properties.

Impact on Electronic Spectra

Rekker and Nauta (2010) investigated the steric effects on electronic spectra of various substituted benzophenones, including tert-butyl variants (Rekker & Nauta, 2010). Their work contributes to understanding the role of different substituents in influencing the optical properties of benzophenones.

Photoreduction Studies

Research by Inbar, Linschitz, and Cohen (1981) involved the nanosecond flash photolysis study of benzophenone and its interactions with various amines, including tert-butylamine (Inbar, Linschitz, & Cohen, 1981). This study offers insights into the photoreduction mechanisms of benzophenone in the presence of different reductants.

Synthesis of Etherified Derivatives

Fujita et al. (2004) developed methods for the synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, which involved the use of tert-butyl benzophenone derivatives (Fujita et al., 2004). This research is significant in the field of coordination chemistry, offering alternatives to calix[4]arene systems.

Application in Organic Synthesis

Okino and Takemoto (2001) described the asymmetric alkylation of tert-butyl glycinate Schiff base with chiral quaternary ammonium salt under micellar conditions, utilizing benzophenone (Okino & Takemoto, 2001). This study is relevant for understanding the role of benzophenones in enantioselective synthesis.

Photoactivation in Electron Transfer Reactions

A study by Nocera et al. (2018) demonstrated the photoactivation of benzophenone by KO tBu, highlighting the electron transfer reactions within such a system (Nocera et al., 2018). This research provides insight into the complex interactions and photoactivation mechanisms in these reactions.

Safety And Hazards

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OS/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVSHKYDYEMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-4'-(ethylthio)benzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.